Cas no 90719-30-5 (Locostatin)

Locostatin structure
Locostatin structure
Nome del prodotto:Locostatin
Numero CAS:90719-30-5
MF:C14H15NO3
MW:245.273803949356
CID:812313
PubChem ID:329817629

Locostatin Proprietà chimiche e fisiche

Nomi e identificatori

    • (4S)-N-Crotonyl-4-benzyl-2-oxazolidinone
    • (N-CROTONYL)-(4S)-BENZYL-2-OXAZOLIDINONE
    • (N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
    • (4S)-3-[(E)-BUT-2-ENOYL]-4-BENZYL-2-OXAZOLIDINONE
    • (4S)-N-[(2E)-but-2-enoyl]-4-phenylmethyl-1,3-oxazolidin-2-one
    • (N-Crotonyl)-(R)-4-benzyl-2-oxazolidinone
    • (R)-4-BENZYL-3-CROTONYL-2-OXAZOLIDINONE
    • (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidin-2-one
    • (S)-3-((E)-but-2-enoyl)-4-benzyloxazolidinone
    • (S,E)-3-(but-2'-enoyl)-4-benzyloxazolidin-2-one
    • (S,E)-4-benzyl-3-(but-2-enoyl)oxazolidin-2-one
    • 4-(S)-benzyl-((
    • (4S)-3-[(E)-1-Oxo-2-butenyl]-4-(phenylmethyl)-2-oxazolidinone
    • UIC-1005
    • (4S)-3-[(2E)-1-Oxo-2-buten-1-yl]-4-(phenylmethyl)-2-oxazolidinone (ACI)
    • 2-Oxazolidinone, 3-(1-oxo-2-butenyl)-4-(phenylmethyl)-, [S-(E)]- (ZCI)
    • 2-Oxazolidinone, 3-[(2E)-1-oxo-2-butenyl]-4-(phenylmethyl)-, (4S)- (9CI)
    • (4S)-4-Benzyl-3-((E)-2-butenoyl)oxazolidin-2-one
    • Locostatin
    • UIC 1005
    • Locostatin, >=98% (HPLC)
    • F96187
    • (S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
    • Cell Sheet Migration Inhibitor, Locostatin
    • (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidinone, 97%
    • AKOS015913245
    • (S)-3-(1-Oxo-2-butenyl)-4-(phenylmethyl)-2-oxazolidinone; (4S)-3-(1-Oxo-2-buten-1-yl)-4-(phenylmethyl)-2-oxazolidinone
    • (E/Z)-Locostatin
    • DA-54986
    • UTZAFVPPWUIPBH-QSLRECBCSA-N
    • DTXCID901021597
    • CS-W014127
    • (4S)-4-benzyl-3-((E)-but-2-enoyl)-1,3-oxazolidin-2-one
    • (S,E)-4-benzyl-3-but-2-enoyloxazolidin-2-one
    • AS-41290
    • 90719-30-5
    • (S)-(+)-4-Benzyl-3-crotonyl-2-oxazolidi
    • SCHEMBL5058895
    • CS-0136354
    • 133812-16-5
    • HY-W013411A
    • (4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
    • SCHEMBL5058893
    • DTXSID40879994
    • (4S)-3-((E)-2-butenoyl)-4-benzyl-2-oxazolidinone
    • HY-W013411
    • MFCD00278769
    • MDL: MFCD00278769
    • Inchi: 1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
    • Chiave InChI: UTZAFVPPWUIPBH-QSLRECBCSA-N
    • Sorrisi: C(C1C=CC=CC=1)[C@H]1COC(=O)N1C(=O)/C=C/C

Proprietà calcolate

  • Massa esatta: 197.10500
  • Massa monoisotopica: 245.10519334g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 345
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.6Ų
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 2.5

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Punto di fusione: 84-88 °C(lit.)
  • Solubilità: DMSO: ≥30mg/mL
  • PSA: 46.61000
  • LogP: 1.29870
  • Solubilità: Non disponibile

Locostatin Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S24/25
  • Condizioni di conservazione:2-8°C

Locostatin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206994-50mg
Locostatin
90719-30-5 98%
50mg
¥1621 2023-02-17
Chemenu
CM529116-50mg
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
90719-30-5 98%
50mg
$67 2024-07-20
Ambeed
A127375-1g
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
90719-30-5 98%
1g
$957.0 2025-02-24
MedChemExpress
HY-W013411A-50mg
Locostatin
90719-30-5 99.82%
50mg
¥2800 2024-07-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci13378-10mg
Locostatin
90719-30-5 98%
10mg
¥891.00 2023-09-09
Chemenu
CM529116-250mg
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
90719-30-5 98%
250mg
$192 2024-07-20
MedChemExpress
HY-W013411A-5mg
Locostatin
90719-30-5 99.82%
5mg
¥468 2024-07-21
MedChemExpress
HY-W013411A-10mM*1 mL in DMSO
Locostatin
90719-30-5 99.82%
10mM*1 mL in DMSO
¥514 2024-07-21
1PlusChem
1P006BIH-250mg
(N-CROTONYL)-(4S)-ISOPROPYL-2-OXAZOLIDINONE
90719-30-5 97%
250mg
$584.00 2025-02-21
Axon Medchem
2590-10mg
Locostatin
90719-30-5 100%
10mg
€60.00 2025-03-06

Locostatin Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
Riferimento
Labelling of GW796406X with (M+4)-methylcopper
Wadsworth, Alan H.; Lawrie, Kenneth W. M., Journal of Labelled Compounds and Radiopharmaceuticals, 2007, 50(5-6), 500-501

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Lithium chloride Solvents: Tetrahydrofuran ;  -15 °C; -15 °C → rt; 12 h, rt
Riferimento
Stereocontrolled total synthesis of (-)-kainic acid
Sakaguchi, Hiroshi; Tokuyama, Hidetoshi; Fukuyama, Tohru, Organic Letters, 2007, 9(9), 1635-1638

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 30 min, -78 °C; -78 °C → 0 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
A Concise Diels-Alder Strategy for the Asymmetric Synthesis of (+)-Albicanol, (+)-Albicanyl Acetate, (+)-Dihydrodrimenin, and (-)-Dihydroisodrimeninol
Henderson, Jeff R.; Parvez, Masood; Keay, Brian A., Organic Letters, 2009, 11(15), 3178-3181

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; 15 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Palladium-Catalyzed Diastereoselective Synthesis of 3-Arylbutanoic Acid Derivatives
Zhi, Wubin; Li, Jingya; Zou, Dapeng; Wu, Yusheng ; Wu, Yangjie, Journal of Organic Chemistry, 2017, 82(23), 12286-12293

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 rt; 5 h, rt
1.3 Reagents: Water ;  rt
Riferimento
Stereoselective synthesis of an alarm pheromone of Grematogaster ants using (4S)-4-benzyloxazolidinone as chiral auxiliary
Zhou, F. Y.; Lu, C. F.; Chen, Z. X.; Yang, G. C., Chemistry of Natural Compounds, 2010, 46(1), 83-85

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → rt
Riferimento
Highly diastereoselective conjugate additions of monoorganocopper reagents to chiral imides
Dambacher, Jesse; Anness, Robert; Pollock, Patrick; Bergdahl, Mikael, Tetrahedron, 2004, 60(9), 2097-2110

Locostatin Raw materials

Locostatin Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90719-30-5)Locostatin
A843619
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):240.0/861.0